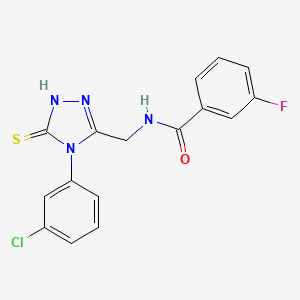

N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Description

N-((4-(3-Chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at the 4-position and a thioxo (S=O) moiety at the 5-position. A methylene bridge connects the triazole ring to a 3-fluorobenzamide group.

The triazole ring system is known for its stability and ability to participate in hydrogen bonding, which can enhance interactions with biological targets. The thioxo group may further modulate electronic properties and solubility.

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4OS/c17-11-4-2-6-13(8-11)22-14(20-21-16(22)24)9-19-15(23)10-3-1-5-12(18)7-10/h1-8H,9H2,(H,19,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNXCSPDBXRGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC2=NNC(=S)N2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazole ring with thioxo and benzamide functionalities, which may influence its biological activity. This article reviews the compound's biological properties, including its anticancer and antimicrobial activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound's structural features include:

- Triazole Ring : Known for its role in various biological activities.

- Thioxo Group : Implicated in reactivity and potential interactions with biological targets.

- Benzamide Moiety : Contributes to the compound's pharmacological profile.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit notable anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of triazole-thione compounds can inhibit the growth of human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, one study reported that certain derivatives were more cytotoxic against U-87 cells compared to MDA-MB-231 cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by preliminary findings:

- Mechanism of Action : Similar compounds have been shown to interact with proteins involved in microbial resistance mechanisms. Interaction studies using molecular docking techniques could elucidate specific targets within microbial pathways.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Thioxo-1H-1,2,4-triazole derivatives | Contains thioxo and triazole moieties | Anticancer properties |

| 2-(4-Methoxyphenyl)acetamide | Simple acetamide structure with methoxy substitution | Moderate antimicrobial activity |

| 3-Chlorophenyl derivatives | Chlorinated aromatic compounds | Antimicrobial and anticancer effects |

Uniqueness : The combination of the thioxo group and the triazole ring in this compound may enhance its biological activity compared to simpler derivatives. This dual functionality allows for versatile interactions within biological systems.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Triazole-thione Derivatives : A study demonstrated that these derivatives exhibited significant antioxidant activity through DPPH radical scavenging methods, indicating potential for further development as therapeutic agents .

- Benzamide Derivatives : Research on benzamide analogs has shown that they can inhibit dihydrofolate reductase (DHFR), suggesting a mechanism by which these compounds may exert anticancer effects by disrupting folate metabolism in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

Triazole vs. Urea/Benzamide Cores :

- The target compound’s triazole-thioxo core distinguishes it from urea-linked diflubenzuron or simple benzamides like flutolanil. Triazoles often exhibit broader bioactivity due to their ability to inhibit sterol biosynthesis (e.g., in fungi) or disrupt insect molting .

- Diflubenzuron’s urea moiety targets chitin synthesis in insects, whereas the triazole-thioxo system may interact with different metabolic pathways .

Halogen Substituents :

- The 3-chlorophenyl and 3-fluorobenzamide groups in the target compound parallel the halogenated motifs in diflubenzuron (Cl, F) and flutolanil (CF₃). These groups enhance lipophilicity and resistance to metabolic degradation .

Thioxo Group :

- The thioxo (S=O) group in the triazole ring may improve redox activity or serve as a hydrogen-bond acceptor, a feature absent in analogs like cyprofuram .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.